5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone

Lipophilicity Membrane Permeability Drug Design

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (CAS 14585-04-7), a regiospecific tetramethoxyflavone isolated from Bridelia ferruginea, is the essential authenticated reference standard for quantifying this African medicinal plant metabolite. Its unique 3,3',4',5'-O-methylation pattern confers a distinct lipophilicity (logP ~2.91–3.10), making it a critical comparator for structure–activity relationship studies on ADME and membrane permeability. Choose a verified batch to ensure your HPLC or LC-MS method development and polymethoxyflavone research are built on a scientifically solid foundation.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 14585-04-7
Cat. No. B191936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
CAS14585-04-7
Synonyms5,7-Dihydroxy-3',3,4',5'-tetramethoxyflavone
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
InChIInChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3
InChIKeyYSXLGTWJLNLXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (CAS 14585-04-7): A Structurally Distinct Methylated Myricetin Derivative for Research Procurement


5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (CAS 14585-04-7), also referred to as myricetin 3,3',4',5'-tetramethyl ether or 3,3',4',5'-tetramethylmyricetin, is a tetramethoxyflavone derived from myricetin by substitution of hydroxy groups at positions 3, 3', 4', and 5' with methoxy groups, while retaining free hydroxy groups at positions 5 and 7 [1]. This compound, with molecular formula C19H18O8 and molecular weight 374.34 g/mol, is isolated from Bridelia ferruginea, a subtropical medicinal plant used in traditional African medicine [1]. It is classified as a plant metabolite within the O-methylated flavonoid subclass [2].

Why Myricetin or Other Flavonoids Cannot Substitute for 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone in Controlled Studies


Polymethoxylated flavonoids (PMFs) exhibit biological activities that are exquisitely sensitive to both the number and the precise regiochemistry of methoxy substitutions. Generic substitution with the parent compound myricetin, or with other tetramethoxyflavone isomers bearing different substitution patterns, is not scientifically valid because methylation at the 3, 3', 4', and 5' positions fundamentally alters lipophilicity, metabolic stability, and target engagement compared to unmethylated or differentially methylated analogs [1]. For instance, methylation enhances lipophilicity, which can improve membrane permeability and oral bioavailability relative to polyhydroxylated parent flavonoids [1]. This substitution pattern yields a compound that is structurally identical to myricetin 3,3',4',5'-tetramethyl ether, a distinct chemical entity with a unique ChEBI identifier (CHEBI:146139), and is not interchangeable with other well-known PMFs such as nobiletin (a hexamethoxyflavone) or tangeretin (a pentamethoxyflavone) [2].

Quantitative Differentiation Evidence for 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (14585-04-7) vs. Analogs


Enhanced Lipophilicity vs. Myricetin: Predicted LogP Differential

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone demonstrates substantially increased lipophilicity compared to its parent compound myricetin, a consequence of methylation at four hydroxyl positions. This physicochemical shift is critical for predicting membrane permeability and in vivo distribution. The predicted logP value for the target compound is 2.91 (AlogP) to 3.10 (XlogP), whereas myricetin (possessing six free hydroxyl groups) has a predicted logP of approximately 1.39 to 1.85 [1][2].

Lipophilicity Membrane Permeability Drug Design Pharmacokinetics

Distinct Substitution Pattern: Regiospecific Methylation Profile vs. Other Tetramethoxyflavones

This compound possesses a unique substitution pattern among tetramethoxyflavones, featuring methoxy groups specifically at positions 3, 3', 4', and 5' while retaining free hydroxyls at positions 5 and 7. This regiospecific methylation distinguishes it from other tetramethoxyflavones such as 5,7,3',4'-tetramethoxyflavone (luteolin tetramethyl ether), which lacks the 3-O-methyl and 5'-O-methyl modifications, and from 3,5,7,4'-tetramethoxyflavone (kaempferol tetramethyl ether), which bears methoxy groups on different ring positions [1]. The compound is formally defined in ChEBI as 3,3',4',5'-tetramethylmyricetin (CHEBI:146139) [2].

Structure-Activity Relationship Flavonoid Methylation Chemical Identity QC Verification

Natural Product Identity: Isolated from Bridelia ferruginea vs. Synthetic or Citrus-Derived Polymethoxyflavones

This compound is a naturally occurring metabolite isolated specifically from Bridelia ferruginea (stem bark), a subtropical medicinal plant widely used in traditional African medicine [1]. This contrasts with other well-known polymethoxyflavones such as nobiletin and tangeretin, which are primarily sourced from Citrus species (e.g., tangerines, oranges), and with synthetic flavonoid derivatives that lack a defined natural provenance [2]. The compound's isolation from B. ferruginea is documented in primary literature (PubMed ID: 17260306) [1].

Natural Product Sourcing Botanical Origin Phytochemistry Traceability

Predicted Human Intestinal Absorption: In Silico ADMET Differentiation

In silico ADMET predictions via admetSAR 2 indicate that 5,7-dihydroxy-3,3',4',5'-tetramethoxyflavone has a high probability (94.17%) of human intestinal absorption (HIA+), with moderate Caco-2 permeability (78.25%) and a prediction of blood-brain barrier penetration as negative (77.50%) [1]. These computational parameters provide a baseline for comparing pharmacokinetic behavior against other flavonoids; for example, myricetin (parent compound) is predicted to have lower intestinal absorption due to its higher hydrophilicity and extensive phase II metabolism, though direct comparative admetSAR data for myricetin in the same platform are not available [2].

ADMET Oral Bioavailability In Silico Prediction Drug Development

Physicochemical Stability Indicators: Predicted pKa and Thermal Properties

The compound has a predicted acid dissociation constant (pKa) of 6.29 ± 0.40, a boiling point of 594.2 ± 50.0 °C, and a density of 1.44 ± 0.1 g/cm³ . While direct comparative stability data against specific analogs under identical conditions are not available in the retrieved sources, these predicted values serve as reference points for formulation scientists and analytical chemists when establishing handling and storage protocols. The pKa value, in particular, informs ionization state predictions at physiological pH, which can be compared to other flavonoids (e.g., myricetin pKa ~6.5–7.1 for the 7-OH group) to anticipate solubility and stability differences [1].

Chemical Stability Formulation Development Storage Conditions Analytical Method Validation

Research Application Scenarios Where 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (14585-04-7) Provides Scientific Utility


Structure-Activity Relationship (SAR) Studies of Flavonoid Methylation on Membrane Permeability and Oral Bioavailability

Investigators examining how progressive methylation of flavonoid hydroxyl groups influences lipophilicity and cellular uptake should select this compound as a defined intermediate in the myricetin methylation series. With a predicted logP of 2.91–3.10, it occupies a lipophilicity range between fully hydroxylated myricetin (logP ~1.4–1.9) and more extensively methylated derivatives, enabling systematic evaluation of how four specific O-methylations alter passive diffusion across biological membranes [1].

Ethnopharmacological Validation and Phytochemical Standardization of Bridelia ferruginea Preparations

This compound serves as an authenticated reference standard for the chemical characterization and quality control of Bridelia ferruginea extracts. As a known metabolite isolated from the stem bark of this medicinal plant, procurement of the pure compound enables researchers to develop and validate HPLC or LC-MS analytical methods for quantifying this specific constituent in traditional African medicinal formulations [1].

Comparative Pharmacokinetic Profiling of Regioisomeric Tetramethoxyflavones

For studies designed to elucidate how methoxy group positioning (rather than merely methoxy group count) affects absorption, distribution, metabolism, and excretion (ADME) parameters, this compound provides a critical comparator. Its unique 3,3',4',5'-tetramethoxy substitution pattern differentiates it from other tetramethoxyflavone isomers, allowing researchers to isolate the pharmacokinetic consequences of regiospecific O-methylation in the myricetin scaffold [1][2].

Analytical Method Development and Validation Using Predicted Physicochemical Parameters

Analytical chemists developing HPLC, UPLC, or LC-MS methods for flavonoid analysis can utilize the predicted pKa (6.29) and chromatographic behavior of this compound to optimize mobile phase pH and gradient conditions. The compound's distinct retention characteristics, stemming from its balanced hydroxy/methoxy substitution, make it a useful system suitability standard for separating closely related polymethoxyflavones in complex plant matrices [1].

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